L-ASPARTIC ACID (13C4)
Description
L-Aspartic Acid (13C4) is a stable isotopically labeled derivative of the naturally occurring amino acid L-aspartic acid. It incorporates four carbon-13 (13C) atoms at specific positions within its molecular structure (C₄H₇NO₄), replacing all natural carbon-12 atoms. This labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic dilution mass spectrometry .
Properties
Molecular Weight |
137.07 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolomics
L-Aspartic Acid (13C4) is extensively used in metabolomics to trace metabolic pathways and analyze metabolic profiles. Its isotopic labeling allows researchers to differentiate between labeled and unlabeled metabolites in complex biological samples.
- Case Study : In a study investigating the metabolic changes in cancer cells, L-Aspartic Acid (13C4) was used to track alterations in amino acid metabolism, providing insights into tumor growth dynamics and potential therapeutic targets .
Proteomics
In proteomics, L-Aspartic Acid (13C4) serves as a valuable standard for mass spectrometry analyses. It aids in the quantification of proteins and peptides by acting as an internal standard during experiments.
- Case Study : Researchers employed L-Aspartic Acid (13C4) in a quantitative proteomic analysis of cellular responses to stress, demonstrating its effectiveness in improving the accuracy of protein quantification .
Clinical Mass Spectrometry
This compound is also utilized in clinical settings for the analysis of biological samples through mass spectrometry. Its stable isotope nature enhances the precision of measurements related to amino acid levels in various diseases.
- Case Study : A clinical study utilized L-Aspartic Acid (13C4) to evaluate amino acid profiles in patients with metabolic disorders, revealing significant deviations from normal ranges that could inform treatment strategies .
Chemical Reactions Analysis
Thermal Decomposition
The thermal decomposition of L-aspartic acid (13C4) has been extensively studied, particularly on metal surfaces such as nickel (Ni) and copper (Cu). The decomposition pathways reveal complex mechanisms influenced by the substrate and the coverage of the amino acid.
-
On Nickel Surfaces:
-
At low coverage, L-aspartic acid primarily undergoes intermolecular condensation and dehydration reactions, leading to the formation of ketone and anhydride intermediates, ultimately yielding carbon monoxide (CO) and water.
-
At higher coverages, the decomposition produces carbon dioxide (CO2) from terminal carboxyl groups and acetonitrile (CH3C≡N) from interior carbon atoms. The sequence of bond cleavage during decomposition is critical:
-
Isotope Labeling Studies
Isotope labeling studies using 13C-labeled L-aspartic acid provide insights into the specific contributions of each carbon atom during decomposition:
-
Desorption Characteristics:
Enzymatic Reactions
L-aspartic acid is also involved in enzymatic reactions within metabolic pathways:
-
It serves as a precursor in the synthesis of other amino acids through transamination reactions.
-
In studies involving radioactive isotopes, it was observed that after intravenous injection of 11C-(4)-L-aspartic acid in rats, significant amounts were expelled as CO2 within an hour, highlighting its metabolic activity .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₄H₇NO₄ (with four 13C atoms)
- Purity : ≥98% chemical purity, 99% isotopic enrichment for 13C
- Applications : Metabolic flux analysis, protein structure determination, and pharmaceutical research .
Comparison with Similar Compounds
Isotopic Variants of Aspartic Acid
L-Aspartic Acid (13C4) differs from other isotopically labeled aspartic acid derivatives in labeling positions, isotopic enrichment, and functional modifications.
Notes:
Stereoisomers: L-Asp vs. DL-Asp
L-Aspartic Acid (13C4) is the enantiomerically pure L-form, whereas DL-Aspartic Acid is a racemic mixture.
Key Difference : DL-Asp lacks enantiomeric specificity, limiting its use in biological systems. L-Asp (13C4) retains chiral specificity, making it critical for enzyme-substrate studies .
Comparison with Structurally Similar Amino Acids
L-Glutamic Acid :
- Contains an additional methylene group (-CH₂-) compared to L-Asp.
- Thermal Behavior : Orthorhombic structure with positive thermal expansion coefficients, unlike L-Asp’s negative expansion .
- Role in Metabolism: Both are dicarboxylic amino acids, but L-Glu is a neurotransmitter, while L-Asp participates in the urea cycle .
L-Asparagine :
N-Protected Derivatives :
Metal Complexes :
- L-Aspartic Acid Zinc Salt : Combines Asp’s chelation properties with zinc’s antimicrobial effects. Isotopic labeling (e.g., 13C4) could enhance pharmacokinetic studies .
Preparation Methods
Chemical Synthesis and Isotopic Labeling
The primary method for preparing L-Aspartic acid (13C4) is through chemical synthesis using precursors enriched with 13C isotopes. Typically, 13C-labeled glucose or other 13C-labeled carbon sources are used as starting materials in microbial or enzymatic synthesis pathways to incorporate the 13C atoms into the amino acid structure.
- Microbial fermentation: Certain bacteria or yeast strains are cultured in minimal media containing 13C-labeled glucose as the sole carbon source. Through their metabolic pathways, these microorganisms synthesize L-Aspartic acid with 13C incorporated at four carbon positions.
- Enzymatic synthesis: Enzymes such as aspartate aminotransferase can catalyze the formation of L-Aspartic acid from 13C-labeled precursors, ensuring site-specific isotope incorporation.
Purification and Quality Control
After synthesis, L-Aspartic acid (13C4) undergoes purification steps such as crystallization, ion-exchange chromatography, or preparative HPLC to achieve high chemical purity and isotopic enrichment (typically >98%). Quality control includes:
- Mass spectrometry to confirm isotopic incorporation and molecular weight (M.Wt 137.07 for 13C4-labeled L-Aspartic acid).
- NMR spectroscopy to verify isotope labeling and structural integrity.
- Chemical purity assays to ensure >98% purity.
Preparation of Stock Solutions
For research use, L-Aspartic acid (13C4) is provided as a solid or as stock solutions at defined molarities. Preparation of stock solutions involves dissolving the compound in appropriate solvents considering its solubility profile.
| Amount of L-Aspartic acid (13C4) | Volume of solvent for 1 mM solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 7.2955 | 1.4591 | 0.7296 |
| 5 mg | 36.4777 | 7.2955 | 3.6478 |
| 10 mg | 72.9554 | 14.5911 | 7.2955 |
Table 1: Stock solution preparation volumes for L-Aspartic acid (13C4) at different concentrations.
Solubility can be enhanced by heating the solution to 37°C and using ultrasonic baths. Solutions should be stored at -20°C for short-term (up to 1 month) or at -80°C for longer periods (up to 6 months) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
In Vivo Formulation Preparation
For in vivo studies, L-Aspartic acid (13C4) formulations are prepared using co-solvents to enhance solubility and bioavailability. A typical method involves:
- Dissolving the compound in DMSO to create a master stock solution.
- Sequential addition of solvents such as PEG300, Tween 80, and water or corn oil.
- Ensuring the solution remains clear after each solvent addition by mixing and clarification steps (vortexing, ultrasound, or gentle heating).
This stepwise solvent addition ensures a stable and clear formulation suitable for biological administration.
Research Findings and Analytical Techniques
Isotopic Labeling and NMR Applications
L-Aspartic acid (13C4) is extensively used in NMR spectroscopy to study protein structure, dynamics, and interactions. The 13C labeling provides enhanced sensitivity and resolution. A related compound labeled with both 13C4 and 15N isotopes is employed in advanced NMR investigations to probe biological macromolecules.
Cell-Free Protein Synthesis Using L-Aspartic acid (13C4)
Recent research demonstrates the use of 13C-labeled amino acids, including L-Aspartic acid (13C4), in cell-free protein synthesis systems. These systems utilize cell extracts to produce perdeuterated and isotopically labeled proteins for NMR studies without the complications of in vivo metabolic conversions.
- Cell-free synthesis allows precise control over isotopic labeling.
- Treatment of cell extracts with reducing agents like NaBH4 inactivates enzymes that might exchange isotopes, preserving labeling integrity.
- Proteins synthesized with 13C-labeled amino acids in H2O show improved NMR spectral quality compared to in vivo methods using D2O media.
Summary Table of Preparation and Properties
| Aspect | Details |
|---|---|
| Molecular Formula | 13C4H7NO4 |
| Molecular Weight | 137.07 |
| Isotopic Enrichment | >98% 13C at four carbon positions |
| Purity | >98% chemical purity |
| Storage Conditions | Solid: -20°C to -80°C; Solution: avoid freeze-thaw, store at -80°C up to 6 months |
| Solubility Enhancement | Heat to 37°C, ultrasonic bath |
| Stock Solution Concentrations | Prepared in water or suitable solvents at 1, 5, 10 mM concentrations |
| In Vivo Formulation | Stepwise solvent addition: DMSO → PEG300 → Tween 80 → water or corn oil |
| Analytical Techniques | Mass spectrometry, NMR spectroscopy, chromatography |
| Application | NMR studies, metabolic tracing, cell-free protein synthesis |
Q & A
Basic: What synthesis protocols are recommended for producing high-purity 13C4-L-Aspartic Acid in metabolic studies?
Methodological Answer:
Synthesis of 13C4-L-Aspartic Acid typically involves isotopic labeling via enzymatic or chemical methods. Key steps include:
Precursor Selection : Use 13C-enriched substrates (e.g., 13C-glucose) in microbial cultures (e.g., E. coli) to biosynthesize labeled aspartic acid through metabolic pathways .
Purification : Employ ion-exchange chromatography or HPLC to isolate the compound, ensuring removal of unlabeled contaminants.
Quality Control : Validate isotopic purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) (Table 1).
Table 1 : Analytical Techniques for Isotopic Purity Verification
| Technique | Sensitivity | Sample Requirement | Key Application |
|---|---|---|---|
| LC-MS | 0.1–1.0 ppm | 10–50 µL | Quantifies isotopic enrichment |
| 13C-NMR | 1–5% enrichment | 1–10 mg | Confirms positional 13C labeling |
| IRMS | 0.01–0.1‰ | 0.1–1.0 mg | High-precision bulk isotopic analysis |
Basic: How should researchers design experiments to confirm the stability of 13C4-L-Aspartic Acid under varying physiological conditions?
Methodological Answer:
Stability studies require controlled variables and replicate testing:
Condition Simulation : Incubate 13C4-L-Aspartic Acid in buffers mimicking physiological pH (6.8–7.4) and temperature (37°C) .
Time-Course Analysis : Collect samples at intervals (0h, 24h, 48h) and analyze via LC-MS to detect degradation products.
Statistical Validation : Use ANOVA to assess significant differences in degradation rates across conditions .
Advanced: How can 13C4-L-Aspartic Acid be integrated into stable isotope-resolved metabolomics (SIRM) to map metabolic flux in cancer cells?
Methodological Answer:
Advanced SIRM workflows involve:
Tracer Delivery : Introduce 13C4-L-Aspartic Acid into cell cultures or animal models, ensuring uniform isotopic distribution .
Metabolite Extraction : Quench metabolism at timed intervals using liquid nitrogen or cold methanol .
Data Acquisition : Combine LC-MS/MS and 13C-NMR to track isotopic incorporation into downstream metabolites (e.g., oxaloacetate, fumarate) .
Flux Modeling : Use software like INCA or OpenFLUX to reconstruct metabolic networks and quantify flux rates .
Key Challenge : Address isotopic dilution effects by calibrating tracer concentrations to cellular uptake rates .
Advanced: What strategies resolve discrepancies in 13C isotopic enrichment data between NMR and MS platforms?
Methodological Answer:
Contradictions arise from technical or biological variability. Mitigation strategies include:
Cross-Platform Calibration : Run split samples on both NMR and MS to identify systematic biases (e.g., ionization efficiency in MS) .
Data Normalization : Apply correction factors based on internal standards (e.g., 13C-glucose spikes) .
Meta-Analysis : Use multivariate statistics (PCA or PLS-DA) to isolate platform-specific artifacts from biological signals .
Advanced: How should researchers optimize literature reviews to identify gaps in 13C4-L-Aspartic Acid applications?
Methodological Answer:
Database Searches : Use Boolean operators in PubMed/Google Scholar (e.g., "13C4-L-Aspartic Acid" AND "metabolic tracing") .
Seminal vs. Recent Papers : Prioritize foundational studies (pre-2010) and recent reviews (post-2020) to trace conceptual evolution .
Gap Analysis : Tabulate methodologies and outcomes (Table 2) to highlight understudied areas (e.g., neuronal metabolism).
Table 2 : Literature Review Framework for 13C4-L-Aspartic Acid
| Study Focus | Key Findings | Methodology | Gaps Identified |
|---|---|---|---|
| Cancer Metabolism | Enhanced TCA cycle flux in glioblastoma | SIRM + LC-MS | Neuronal uptake mechanisms unaddressed |
| Microbial Synthesis | 80% isotopic yield in E. coli | Fed-batch fermentation | Scalability to industrial bioreactors untested |
Basic: What ethical and documentation standards apply when reproducing published studies using 13C4-L-Aspartic Acid?
Methodological Answer:
Protocol Archiving : Store raw data, lab notebooks, and instrument parameters in institutional repositories (e.g., Zenodo) .
Ethical Compliance : For animal studies, submit protocols to ethics boards, detailing tracer dosage and welfare monitoring .
Citation Practices : Use standardized formats (APA/ACS) for referencing synthesis protocols and analytical methods .
Advanced: How can machine learning enhance the interpretation of 13C4-L-Aspartic Acid-derived metabolomics datasets?
Methodological Answer:
Feature Selection : Train algorithms (e.g., random forests) to identify isotopic patterns correlated with metabolic phenotypes .
Noise Reduction : Apply convolutional neural networks (CNNs) to filter spectral artifacts in MS data .
Validation : Cross-check predictions with experimental knockouts (e.g., CRISPR-edited enzymes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
